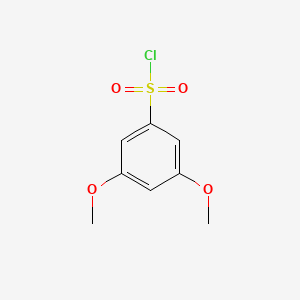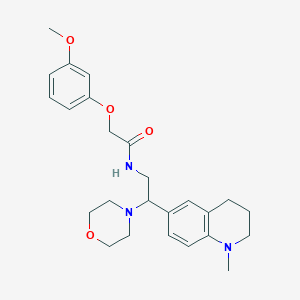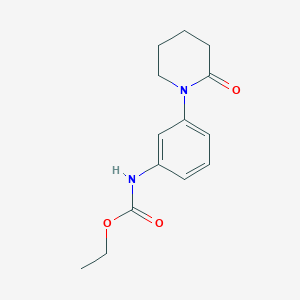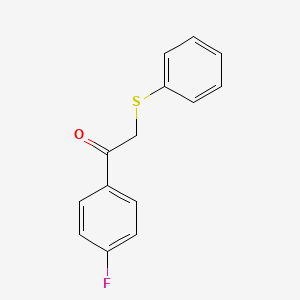
1-(4-Fluorophenyl)-2-(phenylsulfanyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-2-(phenylsulfanyl)ethan-1-one, commonly referred to as 1-FPSE, is an important compound in the field of synthetic organic chemistry. It is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and polymers. Its unique structure and properties make it an attractive target for scientific research and development. We will also discuss potential future directions for 1-FPSE research.
Scientific Research Applications
1-FPSE has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and polymers. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis. In addition, 1-FPSE has been used as a model compound for studying the reactivity of sulfanylacetone derivatives.
Mechanism of Action
The mechanism of action of 1-FPSE is not well understood. However, it is known that the compound undergoes a nucleophilic substitution reaction with a variety of nucleophiles, including amines, alcohols, and carboxylic acids. In addition, 1-FPSE is known to form an adduct with a variety of electrophiles, including aldehydes, ketones, and acyl halides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-FPSE have not been well studied. However, it has been shown to have some antifungal activity, and it has been suggested that it may have potential as an anti-inflammatory agent. In addition, 1-FPSE has been shown to have some inhibitory activity against the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
1-FPSE has several advantages as a reagent for lab experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, it is soluble in a variety of solvents, making it easy to use in a variety of reactions. However, there are some limitations to its use. For example, it is not very soluble in water, and it is not very reactive with some nucleophiles and electrophiles.
Future Directions
Given its versatility and potential applications, there are many potential future directions for 1-FPSE research. These include the development of new synthesis methods, the exploration of its biological activity, and the development of new derivatives with enhanced properties. In addition, further research could be conducted into its reactivity with a variety of nucleophiles and electrophiles, and its potential applications in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.
Synthesis Methods
1-FPSE can be synthesized from commercially available 4-fluorobenzaldehyde and phenylsulfanylacetone. The reaction proceeds in two steps, with the first step involving the formation of an aldol condensation product and the second step involving the cyclization of the product to form 1-FPSE. The reaction can be carried out in a variety of solvents, including ethanol, methanol, and dichloromethane, and can be catalyzed by a variety of bases, such as potassium carbonate, sodium hydroxide, and sodium bicarbonate.
properties
IUPAC Name |
1-(4-fluorophenyl)-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FOS/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQNFHLYQUKIJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride](/img/structure/B2902929.png)

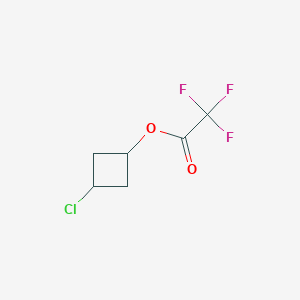
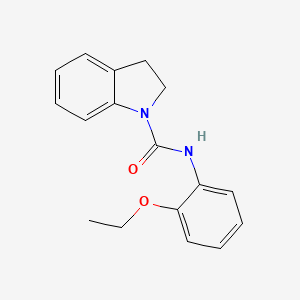
![Isopropyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2902937.png)

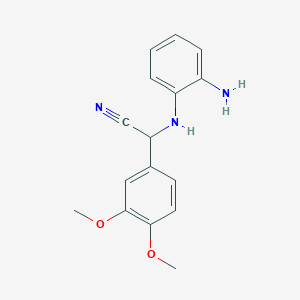
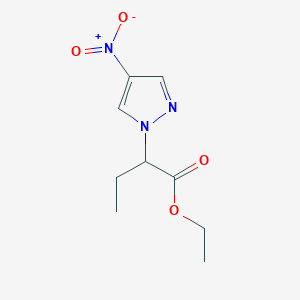
![2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2902942.png)
![1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone](/img/structure/B2902944.png)
![1-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2902945.png)
